BAY1143269 was developed by Bayer AG as part of their research into kinase inhibitors for cancer treatment. It falls under the classification of protein kinase inhibitors, specifically targeting the MNK pathways that are often deregulated in cancerous cells. The compound has shown promise in preclinical studies, indicating its potential utility in clinical settings for treating malignancies such as soft tissue sarcomas and other cancers associated with MNK activity.
The synthesis of BAY1143269 involves several key steps focused on constructing its unique pyrazolo[3,4-b]pyridine scaffold. The general synthetic route includes:
Technical details regarding the synthesis can be found in patents related to similar compounds, which describe methods for synthesizing pyrazolo[3,4-b]pyridine derivatives with varying substituents .
BAY1143269 features a complex molecular structure characterized by its pyrazolo[3,4-b]pyridine framework. Key structural data include:
The three-dimensional conformation of BAY1143269 allows for effective interaction within the ATP-binding site of MNK1/2, which is critical for its inhibitory action .
BAY1143269 undergoes specific chemical reactions that facilitate its interaction with target kinases:
These interactions have been elucidated through molecular docking studies and kinetic assays that demonstrate the compound's ability to inhibit MNK activity effectively .
The mechanism of action for BAY1143269 primarily revolves around its inhibition of MNK1 and MNK2 kinases. Upon administration:
Data from various studies indicate that this compound not only inhibits tumor growth but also enhances sensitivity to other therapeutic agents by modulating these pathways .
BAY1143269 exhibits several notable physical and chemical properties:
Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm these properties during development .
BAY1143269 has significant scientific applications, particularly in oncology:
The primary molecular target of BAY1143269 is MNK1, a serine/threonine kinase situated at the convergence point of the RAS-MAPK and p38 MAPK stress-response pathways. MNK1 and its isoform MNK2 uniquely phosphorylate eIF4E at serine 209 (S209), a modification critically implicated in malignant transformation and tumor progression [2] [3]. Unlike many kinases, MNKs contain distinctive structural features, including a DFD motif instead of the canonical DFG motif in their activation loop, influencing their regulatory mechanisms and inhibitor binding profiles [6]. Phosphorylated eIF4E (p-eIF4E) exhibits enhanced affinity for the mRNA 5'-cap structure, selectively promoting the translation of a subset of mRNAs encoding oncogenic proteins involved in cell survival (MCL-1, BCL-2), angiogenesis (VEGF), metastasis (MMP3, SNAIL), and cell cycle progression (Cyclin D1) [1] [4] [8]. BAY1143269 exhibits potent biochemical inhibition of MNK1 (IC₅₀ in the nanomolar range), effectively suppressing eIF4E S209 phosphorylation in cancer cells. This inhibition occurs through an ATP-competitive mechanism, binding the active conformation of the kinase and preventing its catalytic activity [1] [6]. Critically, this blockade does not affect global protein synthesis but selectively disrupts the translation of malignancy-associated mRNAs, providing a favorable therapeutic window [3] [8].
Table 1: Key Characteristics of BAY1143269
Property | Detail | Source/Reference |
---|---|---|
Drug Type | Small molecule kinase inhibitor | [1] [5] |
Primary Target | MNK1 (MAPK-interacting kinase 1) | [1] [2] |
Key Mechanism | ATP-competitive inhibition; blocks eIF4E S209 phosphorylation | [1] [6] |
Selectivity | High selectivity for MNK1 over other kinases | [1] [4] |
Biochemical IC₅₀ (MNK1) | Low nanomolar range | [1] [2] |
Downstream Effect | Suppresses oncogenic protein translation (MCL1, VEGF, Cyclin D1 etc.) | [1] [8] |
Development Stage | Discontinued after Phase I (as of 2025) | [5] |
The MNK1/eIF4E axis presents a compelling therapeutic target due to its position at the nexus of two major cancer-associated signaling pathways (MAPK and PI3K/AKT/mTOR) and its differential importance in malignancy versus normal physiology. While these pathways are frequently hyperactivated in cancers through mutations (e.g., BRAF, NRAS, NF1 loss, PI3KCA), eIF4E phosphorylation serves as a critical downstream effector enabling tumor growth, survival, and therapy resistance [3] [9]. Crucially, genetic studies revealed that MNK1/2 double-knockout mice develop normally and are viable, suggesting that pharmacological inhibition may be well-tolerated with minimal on-target toxicity [4] [7]. Furthermore, the eIF4E phosphorylation site (S209) is dispensable for normal development and cellular homeostasis but becomes crucial under oncogenic stress and for the translation of pro-tumorigenic mRNAs with complex 5' untranslated regions (UTRs) [3] [8]. This provides a therapeutic window not always achievable with inhibitors targeting upstream nodes like MEK or PI3K. Targeting MNK1/eIF4E also offers potential advantages in overcoming resistance to pathway-specific inhibitors. For instance, resistance to BRAF or MEK inhibitors in melanoma or NF1-mutant cancers often involves reactivation of parallel pathways or feedback loops still converging on MNK/eIF4E [3] [9]. Consequently, inhibiting this axis could suppress the expression of multiple resistance-associated proteins simultaneously. Evidence also implicated p-eIF4E in immune evasion (e.g., regulating PD-L1 expression) and metastasis, further broadening the potential therapeutic impact of MNK inhibitors like BAY1143269 beyond direct tumor cell killing [3] [6] [8].
The discovery of BAY1143269 stemmed from a systematic drug discovery campaign involving high-throughput screening of compound libraries against MNK1 activity, followed by intensive medicinal chemistry efforts focused on optimizing potency, selectivity, and pharmacokinetic properties [1] [2]. Lead compounds underwent rigorous biochemical and cellular profiling to ensure selective on-target inhibition. BAY1143269 emerged as a frontrunner, demonstrating potent inhibition of MNK1 kinase activity in biochemical assays (IC₅₀ ~23-43 nM range) and significant selectivity over a broad panel of other kinases, minimizing the risk of off-target effects [1] [4]. Preclinical validation established its robust anti-tumor efficacy across diverse in vitro and in vivo models. In vitro, treatment with BAY1143269 significantly reduced proliferation, colony formation, and viability in non-small cell lung cancer (NSCLC) cell lines and patient-derived cells. Mechanistically, this correlated with potent suppression of p-eIF4E and subsequent downregulation of key oncoproteins like MCL-1, VEGF, Cyclin D1, and SNAIL [1] [2] [8]. In vivo studies using xenograft models were particularly persuasive. Monotherapy with BAY1143269 (administered intraperitoneally or orally) induced significant tumor growth inhibition and even regression in NSCLC xenografts derived from both cell lines and patient tumors [1] [2]. Furthermore, BAY1143269 demonstrated synergistic potential when combined with standard-of-care chemotherapeutics, significantly delaying tumor regrowth compared to either agent alone, highlighting its value as a combination therapy agent [1] [9]. These compelling preclinical data supported the advancement of BAY1143269 into Phase I clinical trials for patients with locally advanced solid malignancies [5].
Table 2: Key Oncogenic Proteins Downstream of MNK1/eIF4E Impacted by BAY1143269
Oncogenic Protein | Function in Cancer | Role in Tumorigenesis/Response to BAY1143269 | Reference |
---|---|---|---|
MCL-1 | Anti-apoptotic BCL-2 family member | Downregulation promotes cancer cell apoptosis | [1] [8] |
VEGF | Vascular Endothelial Growth Factor | Downregulation inhibits tumor angiogenesis | [1] [4] |
Cyclin D1 | Cell cycle regulator (G1/S transition) | Downregulation induces G1 arrest and inhibits proliferation | [1] [3] |
SNAIL | Transcriptional repressor, EMT inducer | Downregulation suppresses epithelial-mesenchymal transition and metastasis | [1] [2] |
MMP3/9 | Matrix Metalloproteinases | Downregulation inhibits extracellular matrix degradation and invasion | [1] |
Bcl-2 | Anti-apoptotic protein | Downregulation sensitizes cells to apoptotic stimuli | [8] |
c-MYC | Transcription factor, cell growth promoter | Downstream effector whose translation may be impacted | [3] [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7